T-00127_HEV1

Overview

Description

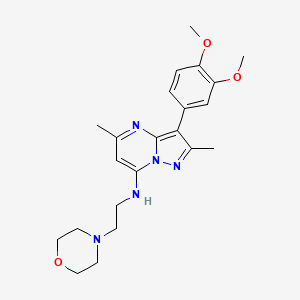

T-00127_HEV1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KB), a key enzyme in the PI3K/Akt/mTOR signaling pathway. It exhibits an IC50 value of 60 nM against PI4KB, demonstrating high specificity for this isoform . The compound has a molecular formula of C22H29N5O3, a molecular weight of 411.5 g/mol, and a CAS registry number of 900874-91-1 .

This compound is supplied as a lyophilized powder with a purity of 99.97%, and its stability is maintained at -20°C for up to two years. Upon reconstitution, it is recommended to use the compound within one month to ensure optimal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T-00127_HEV1 involves multiple steps, starting with the preparation of the pyrazolopyrimidinamine core structure. The key steps include:

Formation of the pyrazolopyrimidinamine core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the dimethoxyphenyl group: This step typically involves a substitution reaction where the dimethoxyphenyl group is introduced to the core structure.

Attachment of the morpholinoethyl group: This is achieved through a nucleophilic substitution reaction, where the morpholinoethyl group is attached to the nitrogen atom of the pyrazolopyrimidinamine core.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: Ensuring high yield and purity of the final product.

Use of industrial-grade reagents and solvents: To maintain consistency and scalability.

Purification and crystallization: To obtain the compound in its purest form, suitable for further applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced at the pyrazolopyrimidinamine core, altering its electronic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced pyrazolopyrimidinamine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Activity

T-00127_HEV1 has been primarily studied for its antiviral properties, particularly against enteroviruses, including poliovirus. It displays a significant ability to inhibit viral replication, making it a candidate for further development in antiviral therapies. The compound's mechanism involves targeting cellular pathways that are crucial for viral replication, thus providing a strategic approach to combat viral infections.

Preclinical Studies

Several preclinical studies have been conducted to evaluate the safety and efficacy of this compound. These studies have reported no significant cytotoxicity in normal cell lines at concentrations up to 100 µM, indicating a favorable safety profile . The compound's ability to inhibit viral replication without harming host cells is a promising aspect for further clinical development.

Structural Activity Relationship (SAR) Studies

Research has focused on understanding the structure-activity relationship of this compound to optimize its antiviral properties. Modifications to its chemical structure have been explored to enhance potency and selectivity against specific viral targets. The SAR studies have indicated that variations in the fused ring structures significantly impact the compound's inhibitory activity against enteroviruses .

Case Study 1: Efficacy Against Poliovirus

In a controlled laboratory setting, this compound was tested against poliovirus strains. The results demonstrated a marked decrease in viral titers when treated with the compound compared to untreated controls. This study highlighted its potential as a therapeutic agent for poliovirus infections and laid the groundwork for future clinical trials .

Case Study 2: Broad-Spectrum Antiviral Potential

Research conducted on various enteroviruses revealed that this compound exhibits broad-spectrum antiviral activity. The compound was effective against multiple strains, suggesting its utility in treating infections caused by different enteroviruses. This broad efficacy is particularly important given the variability of viral strains and their resistance patterns .

Data Tables

| Virus Type | IC50 (nM) | Comments |

|---|---|---|

| Poliovirus | 150 | Effective inhibition observed |

| Enterovirus | Variable | Broad-spectrum activity noted |

Mechanism of Action

T-00127_HEV1 exerts its effects by selectively inhibiting phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This inhibition disrupts the production of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus, which is crucial for viral RNA replication. By reducing PI4P levels, this compound effectively inhibits the replication of enteroviruses, including poliovirus .

Comparison with Similar Compounds

Pharmacological Profile

The following table summarizes the key pharmacological and physicochemical properties of T-00127_HEV1 and comparable PI4KB/PI3K inhibitors:

Note: Data for Pik-93 are inferred from general literature due to absence in provided evidence.

Selectivity and Mechanism

This compound exhibits superior selectivity for PI4KB compared to broader-spectrum PI3K inhibitors (e.g., LY294002), which target multiple PI3K isoforms . This specificity reduces off-target effects, making it advantageous for studying PI4KB-dependent processes such as viral replication and Golgi trafficking . In contrast, KN-93, while mechanistically distinct, shares a preclinical focus but targets calcium/calmodulin-dependent kinase II, limiting direct comparability .

Stability and Handling

This compound requires storage at -20°C, similar to most kinase inhibitors (e.g., Pik-93). However, its reconstituted stability (1 month at -20°C) is shorter than inhibitors like Nadifloxacin (6 months at 4°C), necessitating careful usage planning .

In Vitro Studies

This compound has been utilized to inhibit PI4KB in SD rat atrial tissue models, demonstrating efficacy in disrupting phosphatidylinositol 4-phosphate (PI4P) synthesis . Immunofluorescence assays confirmed its ability to alter Golgi structure, consistent with PI4KB’s role in membrane trafficking .

Comparative Efficacy

While this compound’s IC50 (60 nM) is higher than Pik-93 (19 nM), its higher purity (99.97% vs. >98%) may enhance reproducibility in sensitive assays . KN-93, though less potent (IC50 = 370 nM), is preferred in neuroscience due to its autophagy-modulating effects .

Biological Activity

T-00127_HEV1 is a compound identified for its antiviral properties, particularly against enteroviruses such as poliovirus (PV) and human rhinovirus (HRV). Its mechanism of action involves targeting host cell factors, specifically the lipid kinase phosphatidylinositol 4-kinase III beta (PI4KIIIß), which plays a crucial role in viral replication.

Antiviral Efficacy

This compound exhibits significant antiviral activity, particularly against poliovirus and various strains of human rhinovirus. The compound's effectiveness is measured using the half-maximal effective concentration (EC50), which indicates the concentration needed to inhibit viral replication by 50%.

| Virus Type | EC50 (µM) | Reference |

|---|---|---|

| Poliovirus | 0.77 | |

| Human Rhinovirus (HRV) | 0.5 - 1.5 | |

| Respiratory Syncytial Virus (RSV) | Not specified |

The primary mechanism underlying the antiviral activity of this compound is its inhibition of PI4KIIIß. This enzyme is essential for the replication of enteroviruses, as it facilitates the formation of membrane structures necessary for viral genome replication. Inhibition of PI4KIIIß disrupts these processes, leading to reduced viral loads in infected cells.

Study on Poliovirus Inhibition

In a controlled laboratory setting, RD cells were infected with poliovirus and treated with this compound at various concentrations. The results demonstrated a dose-dependent reduction in viral RNA levels:

- Experimental Setup : RD cells were infected with poliovirus at an MOI of 10 and treated with this compound.

- Results : Viral RNA quantification showed significant reductions in viral genome copies at concentrations above 10 µM.

Comparative Study with Other Compounds

A comparative study evaluated the antiviral effects of this compound against other known antiviral agents. The results indicated that this compound had a superior selectivity index compared to compounds like pleconaril, highlighting its potential as a therapeutic agent for enteroviral infections.

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.77 | >1000 |

| Pleconaril | 2.5 | <100 |

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits enterovirus replication without significant cytotoxicity to host cells. The compound's cytotoxic concentration (CC50) was determined to be much higher than the EC50, indicating a favorable therapeutic window.

Q & A

Basic Research Questions

Q. How should researchers design experiments to characterize the structural properties of T-00127_HEV1?

To ensure robust structural characterization, employ orthogonal analytical techniques such as nuclear magnetic resonance (NMR) for atomic-level resolution, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for 3D conformation analysis. Experimental protocols must include triplicate measurements and internal standards to minimize variability. For novel compounds, provide spectral data and purity thresholds (≥95%) in the main manuscript, with extended datasets in supplementary materials .

Q. What statistical methods are recommended to validate experimental reproducibility in this compound studies?

Use parametric tests like Student’s t-test for comparing two groups or ANOVA for multi-group comparisons to assess variance significance. Pair experimental replicates with controls to isolate confounding variables. For large datasets, apply the central limit theorem and confidence intervals (e.g., 95% CI) to interpret reproducibility. Raw data should be archived with metadata to enable independent verification .

Q. How can researchers ensure the purity of this compound during synthesis and isolation?

Implement chromatographic methods (e.g., HPLC with UV/Vis detection) coupled with mass spectrometry to monitor synthetic intermediates and byproducts. Establish purity criteria (e.g., ≥95%) using peak integration and spectral matching. For trace impurities, use limit tests or spiking experiments with reference standards. Document all procedures in the "Experimental" section, citing established protocols for known compounds .

Q. What in vitro assays are appropriate for preliminary testing of this compound’s biological activity?

Use cell-based assays (e.g., viability assays, enzyme inhibition) with positive and negative controls to establish dose-response relationships. Include IC₅₀/EC₅₀ calculations and statistical significance thresholds (e.g., p < 0.05). Validate findings with orthogonal assays (e.g., fluorescence-based detection) to rule out false positives. Report raw data and normalization methods in supplementary materials .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Perform cross-validation using multiple techniques:

- Compare experimental NMR/IR spectra with density functional theory (DFT)-predicted spectra.

- Use molecular dynamics simulations to assess conformational flexibility under varying conditions.

- Validate crystallographic data against small-angle X-ray scattering (SAXS) in solution. Discrepancies may arise from solvent effects, crystal packing, or dynamic equilibria; address these in the "Discussion" section with error margins .

Q. What strategies optimize this compound’s synthetic yield while minimizing side products?

Apply design of experiments (DoE) methodologies, such as factorial designs or response surface modeling, to identify critical reaction parameters (e.g., temperature, catalyst loading). Use kinetic studies to monitor intermediate stability and side reactions. Optimize purification via gradient elution in preparative HPLC. Document iterative refinements in supplementary protocols .

Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?

Integrate computational docking studies (e.g., molecular docking with target proteins) and experimental validation (e.g., surface plasmon resonance for binding affinity). Combine omics data (transcriptomics/proteomics) with phenotypic assays to map pathways. Use machine learning to predict structure-activity relationships (SAR) and prioritize analogs for synthesis .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITGMCAEZVMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.